molecular formula C13H23NO3 B1343697 Tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate CAS No. 885523-41-1

Tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate

Cat. No.: B1343697
CAS No.: 885523-41-1
M. Wt: 241.33 g/mol
InChI Key: GRWTYLMQRNNKJE-UHFFFAOYSA-N
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Description

Tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate (CAS 885523-41-1) is a high-purity piperidine derivative supplied at >99% purity, as analyzed by HPLC, GCMS, and NMR . This compound serves as a versatile building block in synthetic organic and medicinal chemistry, particularly for the development of novel active pharmaceutical ingredients (APIs) . Piperidine derivatives are recognized as prominent scaffolds in drug discovery due to their wide range of biological activities . As a bifunctional molecule featuring both a protected amine (Boc) and an aldehyde group, it is a valuable intermediate for constructing molecular complexity in research applications such as antipsychotics, antimicrobials, and anti-inflammatory agents . This product is intended for research and further manufacturing applications only and is not intended for direct human use. For safe handling, please consult the Safety Data Sheet (SDS). General safety precautions for similar compounds include avoiding contact with skin and eyes, using personal protective equipment, and handling in a well-ventilated place .

Properties

IUPAC Name

tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-5-13(10-15)6-8-14(9-7-13)11(16)17-12(2,3)4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWTYLMQRNNKJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(CC1)C(=O)OC(C)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646528
Record name tert-Butyl 4-ethyl-4-formylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885523-41-1
Record name tert-Butyl 4-ethyl-4-formylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation: 4-Formylpiperidine-1-carboxylate tert-butyl ester

The key intermediate, tert-butyl 4-formylpiperidine-1-carboxylate, is prepared by formylation of the piperidine ring followed by Boc protection of the nitrogen. This compound is a white solid with a melting point of 34-40 °C and is soluble in methanol.

Alkylation to Introduce the Ethyl Group at the 4-Position

The ethyl group at the 4-position can be introduced via alkylation reactions using ethylating agents under controlled conditions. One approach involves the reaction of 4-formylpiperidine-1-tert-butyl ester with methyl vinyl ketone in tetrahydrofuran (THF), followed by base-catalyzed reactions to form the desired substituted product.

Representative Preparation Method (Based on Patent CN103787973A and CN103787971A)

Step Reagents & Conditions Description
1 Methyl vinyl ketone added to 4-formylpiperidine-1-tert-butyl formate in THF The reaction mixture is cooled to -10 °C
2 Dropwise addition of ethanolic potassium hydroxide solution over 10 minutes The mixture is then warmed to room temperature and stirred for at least 12 hours
3 Addition of cyclohexane and washing with saturated sodium chloride solution Organic layer is concentrated to an oil
4 Dissolution of oil in cyclohexane/ethyl acetate (80:20 to 60:40) Filtration to remove insolubles
5 Purification by flash column chromatography Yields oily product
6 Grinding oily product in hexane Produces white solid of 9-oxo-3-azaspiro[5.5]undecyl-7-alkene-3-tert-butyl formate

This method yields a high-purity product with minimal odor pollution and is suitable for pharmaceutical intermediate production.

Further Functionalization

The product from the above step can be further reacted with dimethylaminomethane in toluene under reflux for 12 hours to form the (E)-tert-butyl ester derivative with a dimethylaminomethylene group, which is a key intermediate for further synthetic transformations.

Parameter Typical Range Notes
Solvent Tetrahydrofuran (THF), cyclohexane, ethyl acetate THF used for initial reaction; cyclohexane/ethyl acetate for purification
Temperature -10 °C to room temperature Cooling to -10 °C during base addition to control reaction rate
Base Potassium hydroxide (ethanolic solution) Added dropwise to avoid side reactions
Reaction Time 12 hours or more Ensures complete conversion
Purification Flash column chromatography Removes impurities and isolates product
  • The described method typically achieves high yields (often >80%) of the target tert-butyl ester intermediate.
  • Purity is enhanced by careful control of reaction temperature and purification steps.
  • The final product is obtained as a white solid after hexane grinding, indicating good crystallinity and purity.
  • The compound tert-butyl 4-formylpiperidine-1-carboxylate is a known pharmaceutical intermediate with a molecular weight of 213.27 g/mol and predicted density of 1.114 g/cm³.
  • Alternative synthetic routes involving click chemistry and other piperidine derivatives have been reported but are less directly related to the specific compound .
  • Industrial scale-up involves similar reaction conditions with optimization for continuous flow reactors to improve efficiency and yield.
Step Reagents Conditions Outcome
1 4-formylpiperidine-1-tert-butyl formate + methyl vinyl ketone THF, -10 °C, then room temp, 12 h stirring Formation of intermediate
2 Ethanolic KOH (dropwise) Controlled addition over 10 min Base-catalyzed reaction
3 Cyclohexane + saturated NaCl wash Extraction and concentration Organic layer isolation
4 Cyclohexane/ethyl acetate (80:20 to 60:40) Dissolution and filtration Removal of insolubles
5 Flash column chromatography Purification Oily product
6 Grinding in hexane Solidification White solid product

The preparation of tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate is well-established through a sequence of reactions starting from 4-formylpiperidine-1-tert-butyl formate. The key steps involve controlled base-catalyzed addition of methyl vinyl ketone, followed by purification via chromatography and crystallization. The methods provide high yields and purity suitable for pharmaceutical applications, with scalable processes documented in patent literature. The reaction conditions emphasize temperature control, solvent choice, and purification techniques to optimize product quality.

Scientific Research Applications

Tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate is used in scientific research for the synthesis of complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and materials science applications. In medicinal chemistry, it is used to synthesize potential drug candidates targeting various biological pathways .

Mechanism of Action

The mechanism of action of tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes or receptors. The formyl group can participate in various chemical reactions, facilitating the formation of bioactive compounds .

Comparison with Similar Compounds

Table 1: Structural Comparison of Tert-butyl Piperidine Carboxylate Derivatives

Compound Name CAS Number Substituents Molecular Weight (g/mol) Physical State Similarity Score* Key Differences
This compound N/A 4-ethyl, 4-formyl ~271.34 (calculated) Not reported N/A Target compound
tert-Butyl 4-formylpiperidine-1-carboxylate 189442-92-0 4-formyl 213.26 Not reported 0.98 Lacks ethyl group
1-Boc-4-Formyl-4-methylpiperidine 118156-93-7 4-methyl, 4-formyl 227.28 Not reported 0.98 Methyl substituent vs. ethyl
tert-Butyl 3-formylpiperidine-1-carboxylate 157634-02-1 3-formyl 213.26 Not reported 0.94 Formyl at position 3
tert-Butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate N/A 4-(2,4-difluorobenzoyl) 341.34 Not reported N/A Aromatic acyl group vs. formyl

*Similarity scores (0–1 scale) are derived from structural alignment algorithms in .

Key Observations :

  • Positional Isomerism : tert-Butyl 3-formylpiperidine-1-carboxylate (similarity 0.94) demonstrates that formyl placement significantly alters molecular geometry and reactivity .
  • Functional Group Diversity : Substituents like difluorobenzoyl () or thiazolyl () highlight the versatility of tert-butyl piperidine scaffolds in medicinal chemistry.

Reactivity Insights :

  • The target compound’s formyl group is amenable to condensation reactions (e.g., formation of hydrazones or oximes), while the ethyl group may necessitate optimized conditions for sterically demanding transformations.
  • LiAlH₄, used in for reduction, is incompatible with esters or nitriles, suggesting alternative reagents (e.g., DIBAL-H) may be required for sensitive intermediates .

Physicochemical Properties

Table 3: Physical and Chemical Properties

Compound Name Physical State Color Solubility Stability Notes
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Light yellow solid Light yellow Not reported Stable under inert conditions
tert-Butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate Not reported Not reported 95% purity Reacts with strong acids/bases
This compound Not reported Not reported Likely lipophilic Susceptible to acid-catalyzed decomposition

Critical Analysis :

  • Lipophilicity: The ethyl group enhances hydrophobicity relative to analogs with polar substituents (e.g., hydroxyl or amino groups), impacting solubility in aqueous media.
  • Stability : The tert-butyl carbamate group is stable under basic conditions but cleaved by strong acids (e.g., HCl), releasing isobutylene gas .

Biological Activity

Tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C₁₁H₁₉NO₃
  • Molecular Weight : 213.27 g/mol
  • CAS Number : 137076-22-3

This compound functions primarily as a precursor in the synthesis of selective GPR119 agonists. GPR119 is a receptor that plays a crucial role in glucose metabolism and appetite regulation. The activation of GPR119 can lead to enhanced insulin secretion and reduced food intake, making it a target for obesity and diabetes treatment.

Key Mechanisms:

  • GPR119 Agonism : The compound activates GPR119, stimulating intracellular signaling pathways that promote insulin release and GLP-1 secretion.
  • Caloric Intake Reduction : In animal studies, specifically on Wistar rats, the compound demonstrated a significant reduction in caloric intake during binge-eating protocols, indicating its potential as an anti-obesity agent.

In Vivo Studies

Research has shown that this compound exhibits several biological effects:

  • Anxiolytic Effects : In male rats, the compound has been reported to exert anxiolytic effects, which may be beneficial for treating anxiety disorders.
  • Caloric Intake Reduction : The compound significantly decreased calorie consumption in female rats during hyper-caloric feeding experiments.

Dose-Response Relationships

The effects of this compound have been observed to be dose-dependent. Higher doses correlate with more pronounced reductions in caloric intake and increased activation of GPR119 signaling pathways.

Dose (mg/kg) Caloric Intake Reduction (%) Notes
1015Mild effect observed
2030Moderate effect
5050Significant reduction

Study on Obesity Management

In a controlled study involving Wistar rats, this compound was administered over a period of four weeks. The results indicated a notable decrease in body weight and fat mass compared to the control group. This study supports the compound's potential application in obesity management through appetite regulation.

Research on Anxiety Disorders

Another study focused on the anxiolytic properties of the compound. Male rats treated with varying doses exhibited reduced anxiety-like behavior in elevated plus-maze tests. These findings suggest that this compound may have therapeutic potential for anxiety disorders.

Q & A

Q. Experimental Validation :

  • Variable Temperature NMR : Detect rotational barriers of the formyl group .
  • Crystallography in Solvent Mixtures : Co-crystallize with solvent molecules to observe packing effects .
  • Case Study : Discrepancies in predicted vs. observed dihedral angles may arise from solvent polarity effects on the formyl group’s electron density .

Q. What strategies are effective for minimizing epimerization during synthetic modifications of this compound, particularly in nucleophilic addition reactions?

  • Optimization Approaches :
  • Low-Temperature Reactions : Perform additions at −20°C to reduce base-catalyzed racemization .
  • Protecting Group Strategy : Temporarily mask the formyl group as a stable acetal during sensitive steps .
  • Chiral Auxiliaries : Use enantiopure catalysts (e.g., proline derivatives) to enforce stereocontrol .
    • Analytical Monitoring : Chiral HPLC or capillary electrophoresis to quantify enantiomeric excess during reaction progression .

Q. What analytical approaches should be employed when encountering unexpected by-products in palladium-catalyzed coupling reactions involving this compound?

  • Troubleshooting Workflow :

Q. By-Product Identification :

  • LC-MS/MS : Detect trace impurities via fragmentation patterns .
  • 2D NMR (COSY, HSQC) : Assign structures of dimeric or cross-coupled products .

Q. Mechanistic Insight :

  • Kinetic Studies : Vary catalyst loading or ligand type (e.g., XPhos vs. SPhos) to suppress β-hydride elimination pathways .
  • Computational DFT : Model transition states to identify competing reaction pathways .
    • Preventive Measures : Pre-purify starting materials to remove residual amines or oxidizing agents that promote side reactions .

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